2-(1-Cyclohexen-1-yl)pyridine

Description

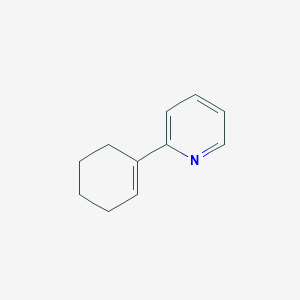

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

2-(cyclohexen-1-yl)pyridine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H13N/c1-2-6-10(7-3-1)11-8-4-5-9-12-11/h4-6,8-9H,1-3,7H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RMSSVEWIIHKOQK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(=CC1)C2=CC=CC=N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H13N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60161767 | |

| Record name | 2-(1-Cyclohexen-1-yl)pyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60161767 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

159.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

14159-55-8 | |

| Record name | 2-(1-Cyclohexen-1-yl)pyridine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=14159-55-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-(1-Cyclohexen-1-yl)pyridine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0014159558 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-(1-Cyclohexen-1-yl)pyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60161767 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-(1-cyclohexen-1-yl)pyridine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.034.532 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 1-(2-Pyridyl)cyclohexene | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/73UL5QV49S | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

An Examination of 2-(1-Cyclohexen-1-yl)pyridine: A Chemical Intermediate with Unexplored Potential

For Immediate Release

Shanghai, China – December 24, 2025 – This technical whitepaper provides a comprehensive overview of the chemical compound 2-(1-Cyclohexen-1-yl)pyridine, identified by the CAS number 14159-55-8. Targeted at researchers, scientists, and professionals in the field of drug development, this document consolidates the currently available technical data, potential applications, and areas requiring further investigation for this pyridine derivative. While public information on this specific molecule is limited, this paper serves to outline its known properties and suggest avenues for future research.

Core Compound Identification and Properties

This compound is a heterocyclic organic compound that integrates a pyridine ring with a cyclohexene substituent. This unique structure, featuring both an aromatic nitrogen-containing ring and a reactive unsaturated carbocycle, makes it a point of interest for synthetic chemistry.[1] The compound is typically a colorless to pale yellow liquid and is soluble in organic solvents.[1]

A summary of its fundamental physicochemical properties, gathered from various chemical suppliers and databases, is presented below.

| Property | Value |

| CAS Number | 14159-55-8 |

| Molecular Formula | C₁₁H₁₃N |

| Molecular Weight | 159.23 g/mol |

| Boiling Point | 155 °C (at 31 Torr) |

| Density | 1.033 g/cm³ |

| Synonyms | 1-(2-Pyridyl)cyclohexene, 2-(Cyclohex-1-en-1-yl)Pyridine |

Synthesis and Chemical Reactivity

The compound is noted for its utility as a synthetic precursor in the preparation of other complex molecules, such as aminopyridines and pyrimidine compounds.[2] This versatility positions it as a valuable building block in medicinal and agrochemical research.[1]

A logical workflow for the potential utilization of this compound in further synthesis is outlined below.

Caption: Synthetic utility of this compound.

Biological Activity and Therapeutic Potential

The most frequently cited potential application for this compound is in the development of antibacterial agents.[1][2] It has been proposed that derivatives of this compound, particularly those formed through reactions with alcohols, may exhibit antibacterial properties.[1][2]

However, a thorough review of published scientific literature reveals a significant gap in the available data. To date, there are no publicly accessible studies that provide quantitative measures of this compound's antibacterial efficacy, such as Minimum Inhibitory Concentration (MIC) or Minimum Bactericidal Concentration (MBC) values against specific bacterial strains.

Furthermore, there is no information regarding the compound's mechanism of action. Consequently, it is not possible to delineate any signaling pathways that may be affected by this compound or its derivatives. The creation of a diagram illustrating its biological activity is therefore not feasible at this time.

Experimental Protocols and Future Directions

The absence of detailed experimental protocols in the public domain for both the synthesis and biological evaluation of this compound is a major impediment to its further development. While general methods for the synthesis of pyridine derivatives and for conducting antibacterial assays are well-established, specific, optimized protocols for this compound are needed.

Recommended Areas for Future Research:

-

Development of a Robust Synthetic Protocol: A detailed, high-yield, and scalable synthesis method for this compound needs to be established and published.

-

Quantitative Antibacterial Screening: The compound and its derivatives should be systematically screened against a broad panel of clinically relevant Gram-positive and Gram-negative bacteria to determine their MIC and MBC values.

-

Mechanism of Action Studies: Should antibacterial activity be confirmed, subsequent research should focus on elucidating the mechanism by which these compounds exert their effects. This could involve studies on cell wall synthesis, protein synthesis, or DNA replication.

-

Toxicology and Pharmacokinetic Profiling: For any promising candidates, in vitro and in vivo toxicology and pharmacokinetic studies will be essential to assess their potential as therapeutic agents.

Conclusion

This compound (CAS 14159-55-8) represents a chemical entity with potential, particularly in the realm of antibacterial drug discovery. Its characterization as a versatile synthetic intermediate is well-founded.[1][2] However, the lack of publicly available, in-depth technical data on its biological activity and specific experimental protocols for its synthesis and evaluation currently limits its progression from a chemical curiosity to a viable lead compound. This whitepaper serves as a call to the research community to further investigate this molecule to unlock its full potential.

References

An In-depth Technical Guide to 2-(1-Cyclohexen-1-yl)pyridine

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-(1-Cyclohexen-1-yl)pyridine is a heterocyclic compound featuring a pyridine ring substituted with a cyclohexenyl group at the 2-position. This molecule holds interest for researchers in organic synthesis and medicinal chemistry due to the combined electronic properties of the electron-deficient pyridine ring and the reactive cyclohexene moiety. Pyridine derivatives are integral to the development of a wide array of pharmaceuticals, agrochemicals, and functional materials. This document provides a comprehensive overview of the known physicochemical properties, potential synthetic routes, and analytical characterization of this compound, serving as a technical resource for its application in research and development.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented below. The data has been compiled from various chemical suppliers and databases. It is important to note that some values, such as the boiling point, may vary depending on the experimental conditions.

| Property | Value | Source(s) |

| Molecular Formula | C₁₁H₁₃N | [1][2][3][4] |

| Molecular Weight | 159.23 g/mol | [2][4][5] |

| Appearance | Colorless to pale yellow liquid | [3] |

| Boiling Point | 268.2 °C at 760 mmHg155 °C at 31 Torr | [1][5] |

| Density | 1.026 - 1.033 g/cm³ | [1][5] |

| pKa (Predicted) | 5.96 ± 0.19 | [5] |

| Flash Point | 113.5 °C | [1] |

| Solubility | Soluble in organic solvents | [3] |

Note: Experimental data for melting point and logP were not available in the searched literature.

Synthesis and Experimental Protocols

While a specific, detailed experimental protocol for the synthesis of this compound is not extensively documented in publicly available literature, a plausible and efficient synthetic route is the Suzuki-Miyaura cross-coupling reaction. This widely used carbon-carbon bond-forming reaction would involve the coupling of a pyridine electrophile with a cyclohexenylboron derivative.

Proposed Synthesis: Suzuki-Miyaura Coupling

A potential synthetic pathway for this compound is the palladium-catalyzed Suzuki-Miyaura cross-coupling of 2-chloropyridine with cyclohexene-1-boronic acid pinacol ester.

Reaction Scheme:

Caption: Proposed Suzuki-Miyaura synthesis of this compound.

Detailed Experimental Protocol (General Procedure):

The following is a generalized protocol based on standard Suzuki-Miyaura coupling procedures for similar substrates. Optimization of reaction conditions (catalyst, ligand, base, solvent, temperature, and reaction time) would be necessary to achieve the best results.

-

Reaction Setup: To an oven-dried Schlenk flask, add 2-chloropyridine (1.0 eq), cyclohexene-1-boronic acid pinacol ester (1.2 eq), a palladium catalyst such as [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂, 0.02-0.05 eq), and a base such as potassium carbonate (K₂CO₃, 2.0-3.0 eq).

-

Solvent Addition: Evacuate and backfill the flask with an inert gas (e.g., argon or nitrogen). Add a degassed solvent system, typically a mixture of an organic solvent like dioxane or toluene and water (e.g., 4:1 ratio).

-

Reaction: Heat the reaction mixture with stirring at a temperature ranging from 80 to 110 °C. Monitor the progress of the reaction by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

-

Work-up: Upon completion, cool the reaction mixture to room temperature. Dilute with water and extract with an organic solvent such as ethyl acetate or dichloromethane.

-

Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure this compound.

Analytical Characterization

The structural confirmation of the synthesized this compound would rely on a combination of spectroscopic techniques.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR: The proton NMR spectrum is expected to show characteristic signals for both the pyridine and cyclohexene moieties. The protons on the pyridine ring would appear in the aromatic region (typically δ 7.0-8.5 ppm). The vinylic proton on the cyclohexene ring would likely resonate in the range of δ 5.5-6.5 ppm. The allylic and aliphatic protons of the cyclohexene ring would appear further upfield.

-

¹³C NMR: The carbon NMR spectrum would display signals corresponding to the eleven carbon atoms in the molecule. The carbons of the pyridine ring would be observed in the aromatic region (typically δ 120-150 ppm), while the sp² carbons of the cyclohexene double bond would also be in this range. The sp³ carbons of the cyclohexene ring would appear at higher field.

Infrared (IR) Spectroscopy

The IR spectrum would provide information about the functional groups present. Key expected vibrational bands include:

-

C-H stretching vibrations for the aromatic pyridine ring and the aliphatic/vinylic C-H bonds of the cyclohexene ring (around 3000-3100 cm⁻¹).

-

C=C and C=N stretching vibrations in the region of 1400-1650 cm⁻¹.[6]

-

C-H bending vibrations.

Mass Spectrometry (MS)

Mass spectrometry would be used to determine the molecular weight and fragmentation pattern of the molecule. The electron ionization (EI) mass spectrum would be expected to show a molecular ion peak (M⁺) corresponding to the molecular weight of 159.23 g/mol . Fragmentation would likely involve cleavage of the bond between the two rings and fragmentation within the cyclohexene ring.

Biological Activity and Signaling Pathways

Currently, there is no specific information available in the public domain regarding the biological activity, mechanism of action, or associated signaling pathways for this compound. The pyridine scaffold is a well-established pharmacophore present in numerous FDA-approved drugs with a wide range of biological activities, including anticancer, antiviral, and antimicrobial properties.[7][8] The incorporation of a cyclohexene ring may influence the molecule's lipophilicity, metabolic stability, and binding affinity to biological targets.

Given the lack of specific biological data for this compound, a diagram of a signaling pathway cannot be provided at this time. Further research is required to elucidate the pharmacological profile of this compound. A general workflow for screening the biological activity of a novel compound is presented below.

Caption: A generalized workflow for the screening and development of a novel chemical entity.

Conclusion

This compound is a readily synthesizable molecule with potential applications in various fields of chemical research. This technical guide provides a summary of its known physicochemical properties and outlines a practical approach to its synthesis and characterization. The lack of data on its biological activity highlights an opportunity for further investigation. Researchers and drug development professionals are encouraged to explore the potential of this and similar substituted pyridines in the quest for novel therapeutic agents and functional materials.

References

- 1. alfa-chemistry.com [alfa-chemistry.com]

- 2. This compound | 14159-55-8 [chemicalbook.com]

- 3. CAS 14159-55-8: this compound | CymitQuimica [cymitquimica.com]

- 4. This compound - 14159-55-8 | VulcanChem [vulcanchem.com]

- 5. This compound CAS#: 14159-55-8 [m.chemicalbook.com]

- 6. infrared spectrum of cyclohexene C6H10 prominent wavenumbers cm-1 detecting ? functional groups present finger print for identification of cyclohexene image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]

- 7. The Expanding Role of Pyridine and Dihydropyridine Scaffolds in Drug Design - PMC [pmc.ncbi.nlm.nih.gov]

- 8. A decade of pyridine-containing heterocycles in US FDA approved drugs: a medicinal chemistry-based analysis - PMC [pmc.ncbi.nlm.nih.gov]

A Technical Guide to 2-(1-Cyclohexen-1-yl)pyridine: Properties, Synthesis, and Applications in Drug Discovery

Audience: Researchers, scientists, and drug development professionals.

Abstract: This technical guide provides a comprehensive overview of 2-(1-Cyclohexen-1-yl)pyridine, a heterocyclic compound of interest in organic synthesis and medicinal chemistry. The document details the molecule's fundamental physicochemical properties, outlines a standard synthesis protocol, and discusses its relevance within the broader context of drug development due to its pyridine scaffold.

Core Molecular Data

This compound, identified by the CAS number 14159-55-8, is an organic compound that incorporates a pyridine ring attached to a cyclohexene group.[1] This structure, combining an aromatic nitrogen-containing heterocycle with an unsaturated carbocycle, makes it a versatile building block in chemical research.[1]

The presence of the nitrogen atom in the pyridine ring and the double bond in the cyclohexene moiety allows for a variety of chemical reactions, positioning it as a valuable intermediate in the synthesis of pharmaceuticals and agrochemicals.[1]

Physicochemical Properties

The key quantitative properties of this compound are summarized in the table below for easy reference and comparison.

| Property | Value | Source |

| Molecular Formula | C₁₁H₁₃N | [1][2][3] |

| Molecular Weight | 159.23 g/mol | [3][4][5] |

| CAS Number | 14159-55-8 | [1][2][4] |

| Boiling Point | 155 °C (at 31 Torr) | [4][5] |

| Density | 1.033 g/cm³ | [4][5] |

| pKa (Predicted) | 5.96 ± 0.19 | [4][5] |

Role in Medicinal Chemistry and Drug Development

Pyridine-based ring systems are among the most extensively used heterocycles in drug design, valued for their significant impact on pharmacological activity.[6] The pyridine scaffold is a key component in numerous FDA-approved drugs, demonstrating its importance in treating a wide range of conditions, including infectious diseases, cancer, and inflammation.[6]

The utility of pyridine derivatives in medicinal chemistry stems from several key characteristics:

-

Bioisosterism: The pyridone structure, a related scaffold, can act as a bioisostere for amides, phenyls, and other heterocyles, helping to modulate properties like lipophilicity, solubility, and metabolic stability.[7]

-

Hydrogen Bonding: The nitrogen atom in the pyridine ring can act as a hydrogen bond acceptor, facilitating interactions with biological targets.[7]

-

Versatile Synthesis: A wide array of synthetic methods exists for creating substituted pyridines, allowing for the systematic exploration of structure-activity relationships (SAR).[8][9]

Compounds like this compound serve as synthetic precursors for more complex molecules. For instance, it has been used as a reagent in the synthesis of pyrimidine compounds, which are known to possess a wide range of biological activities, including antibacterial, anticancer, and anti-inflammatory properties.[1][10]

Experimental Protocols: Synthesis

The synthesis of 2-substituted pyridines can be achieved through various methods. A common modern approach is the palladium-catalyzed cross-coupling reaction, such as the Suzuki-Miyaura reaction, which couples a pyridine derivative with a boronic acid or ester.[9]

Protocol: Synthesis of this compound via Suzuki Coupling

This protocol describes a general procedure for the synthesis of this compound from 2-chloropyridine and cyclohexene-1-boronic acid pinacol ester, as suggested by available synthesis pathways.[5]

Materials:

-

2-Chloropyridine

-

Cyclohexene-1-boronic acid pinacol ester[5]

-

Palladium(II) acetate (Pd(OAc)₂)

-

Tricyclohexylphosphine (PCy₃) or other suitable phosphine ligand

-

Potassium carbonate (K₂CO₃) or another suitable base

-

1,4-Dioxane (anhydrous)

-

Argon or Nitrogen gas (inert atmosphere)

Procedure:

-

Reaction Setup: To an oven-dried, resealable Schlenk tube, add the 2-chloropyridine (1.0 equivalent), cyclohexene-1-boronic acid pinacol ester (1.2-1.5 equivalents), potassium carbonate (2.0 equivalents), palladium(II) acetate (e.g., 2-5 mol%), and the phosphine ligand (e.g., 4-10 mol%).

-

Inert Atmosphere: Evacuate the Schlenk tube and backfill with an inert gas (e.g., argon). Repeat this cycle three times to ensure an oxygen-free environment.

-

Solvent Addition: Add anhydrous 1,4-dioxane via syringe.

-

Reaction: Seal the tube tightly and place the reaction mixture in a preheated oil bath at a temperature typically ranging from 80 to 120 °C.

-

Monitoring: Stir the reaction vigorously. Monitor its progress periodically using an appropriate analytical method, such as Thin-Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS), until the starting material is consumed.

-

Work-up: Once the reaction is complete, cool the mixture to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

-

Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the solvent under reduced pressure. The resulting crude product can be purified by column chromatography on silica gel to yield the pure this compound.

Visualized Workflows and Pathways

The following diagrams illustrate key logical and experimental flows relevant to the synthesis and application of this compound.

Caption: Workflow for the synthesis of this compound.

Caption: Logical flow from a pyridine building block to a drug candidate.

References

- 1. CAS 14159-55-8: this compound | CymitQuimica [cymitquimica.com]

- 2. alfa-chemistry.com [alfa-chemistry.com]

- 3. This compound - 14159-55-8 | VulcanChem [vulcanchem.com]

- 4. This compound CAS#: 14159-55-8 [m.chemicalbook.com]

- 5. This compound | 14159-55-8 [chemicalbook.com]

- 6. The Expanding Role of Pyridine and Dihydropyridine Scaffolds in Drug Design - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. Pyridine synthesis [organic-chemistry.org]

- 9. benchchem.com [benchchem.com]

- 10. mdpi.com [mdpi.com]

An In-depth Technical Guide to the ¹H and ¹³C NMR Spectroscopy of 2-(1-Cyclohexen-1-yl)pyridine

For Researchers, Scientists, and Drug Development Professionals

Introduction

This technical guide provides a detailed overview of the nuclear magnetic resonance (NMR) spectroscopic data for the compound 2-(1-Cyclohexen-1-yl)pyridine. Due to the limited availability of a complete, experimentally verified public dataset, this document presents a comprehensive analysis based on established spectroscopic principles and data from analogous structures. The guide includes predicted ¹H and ¹³C NMR data, a detailed experimental protocol for data acquisition, and a structural diagram with atom numbering for clear spectral assignment. This information is intended to serve as a valuable resource for the synthesis, characterization, and quality control of this compound in research and development settings.

Predicted Spectroscopic Data

The following tables summarize the predicted ¹H and ¹³C NMR spectral data for this compound. These predictions are derived from established chemical shift ranges for pyridine and cyclohexene moieties and are intended to provide a reference for spectral interpretation.

Table 1: Predicted ¹H NMR Data for this compound (in CDCl₃, 400 MHz)

| Atom Number | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Integration |

| H-6' | 8.55 | ddd | 4.8, 1.8, 0.9 | 1H |

| H-4' | 7.60 | td | 7.7, 1.8 | 1H |

| H-3' | 7.15 | d | 7.8 | 1H |

| H-5' | 7.05 | ddd | 7.5, 4.8, 1.2 | 1H |

| H-2 | 6.20 | t | 3.9 | 1H |

| H-3, H-6 | 2.30 - 2.15 | m | - | 4H |

| H-4, H-5 | 1.75 - 1.60 | m | - | 4H |

ddd = doublet of doublets of doublets, td = triplet of doublets, d = doublet, t = triplet, m = multiplet

Table 2: Predicted ¹³C NMR Data for this compound (in CDCl₃, 100 MHz)

| Atom Number | Chemical Shift (δ, ppm) |

| C-2' | 159.5 |

| C-6' | 149.0 |

| C-4' | 136.0 |

| C-1 | 134.5 |

| C-2 | 129.0 |

| C-5' | 121.0 |

| C-3' | 120.5 |

| C-6 | 29.5 |

| C-3 | 25.5 |

| C-5 | 23.0 |

| C-4 | 22.0 |

Experimental Protocol for NMR Data Acquisition

The following is a detailed, representative methodology for acquiring high-quality ¹H and ¹³C NMR spectra for a small organic molecule such as this compound.

Sample Preparation

-

Sample Weighing: Accurately weigh approximately 5-10 mg of high-purity this compound.

-

Solvent Selection: Choose a suitable deuterated solvent in which the compound is fully soluble. Chloroform-d (CDCl₃) is a common choice for non-polar to moderately polar compounds.

-

Dissolution: Dissolve the weighed sample in approximately 0.6-0.7 mL of the deuterated solvent directly in a clean, dry vial.

-

Transfer to NMR Tube: Using a Pasteur pipette, transfer the solution to a clean, dry 5 mm NMR tube.

-

Internal Standard (Optional): For precise chemical shift referencing, a small amount of an internal standard such as tetramethylsilane (TMS) can be added, although referencing to the residual solvent peak is more common.

-

Capping and Labeling: Securely cap the NMR tube and label it clearly with the sample identification.

NMR Spectrometer Setup and Data Acquisition

The following parameters are typical for a 400 MHz NMR spectrometer (e.g., Bruker Avance series).

For ¹H NMR Spectroscopy:

-

Pulse Program: A standard single-pulse sequence (e.g., zg30).

-

Temperature: 298 K (25 °C).

-

Spectral Width: 12-16 ppm (e.g., -2 to 14 ppm).

-

Number of Scans (NS): 16-64 scans, depending on the sample concentration.

-

Relaxation Delay (D1): 1-2 seconds.

-

Acquisition Time (AQ): 2-4 seconds.

-

Receiver Gain: Adjust automatically or manually to avoid signal clipping.

For ¹³C NMR Spectroscopy:

-

Pulse Program: A standard proton-decoupled pulse sequence (e.g., zgpg30).

-

Temperature: 298 K (25 °C).

-

Spectral Width: 200-240 ppm (e.g., -10 to 230 ppm).

-

Number of Scans (NS): 1024-4096 scans, as ¹³C has a low natural abundance.

-

Relaxation Delay (D1): 2-5 seconds.

-

Acquisition Time (AQ): 1-2 seconds.

-

Receiver Gain: Adjust automatically or manually.

Data Processing

-

Fourier Transformation: Apply an exponential window function (line broadening) of 0.3 Hz for ¹H and 1-2 Hz for ¹³C spectra before Fourier transformation to improve the signal-to-noise ratio.

-

Phasing: Manually or automatically phase correct the spectra to obtain pure absorption lineshapes.

-

Baseline Correction: Apply a baseline correction algorithm to ensure a flat baseline.

-

Referencing: Reference the ¹H spectrum to the residual solvent peak (e.g., CDCl₃ at 7.26 ppm) and the ¹³C spectrum to the solvent peak (e.g., CDCl₃ at 77.16 ppm).

-

Integration and Peak Picking: Integrate the signals in the ¹H spectrum and pick the peaks in both ¹H and ¹³C spectra to determine their chemical shifts.

Visualization of this compound

The following diagram illustrates the chemical structure of this compound with atom numbering corresponding to the predicted NMR data tables.

Caption: Chemical structure of this compound with atom numbering for NMR assignment.

Crystal Structure of 2-(1-Cyclohexen-1-yl)pyridine: A Search for a Non-Existent Structure

Despite a thorough search of chemical and crystallographic databases, a determined crystal structure for 2-(1-Cyclohexen-1-yl)pyridine has not been publicly reported. This technical guide outlines the current state of knowledge regarding this compound and clarifies why a detailed analysis of its crystal structure, including quantitative data and experimental protocols, cannot be provided at this time.

Researchers, scientists, and drug development professionals interested in the solid-state properties of this compound will find that the foundational crystallographic data is absent from the scientific literature and repositories such as the Cambridge Structural Database (CSD). While basic chemical and physical properties are known, the precise arrangement of atoms in the crystalline state, which is crucial for understanding its behavior and potential applications, remains undetermined.

Available Compound Information

While crystallographic data is unavailable, some fundamental information about this compound has been reported.

| Property | Value |

| Molecular Formula | C₁₁H₁₃N |

| Molecular Weight | 159.23 g/mol |

| Boiling Point | 155 °C (at 31 Torr) |

| Density | 1.033 g/cm³ |

This information, while useful for general chemical handling and synthesis, does not provide the detailed three-dimensional structural information that a crystal structure analysis would offer.

The Path Forward: Experimental Determination

To obtain the crystal structure of this compound, a single-crystal X-ray diffraction experiment would need to be performed. The general workflow for such an experiment is outlined below.

Caption: A generalized workflow for determining the crystal structure of a compound.

Potential Biological Significance

While no specific biological activities have been reported for this compound, the pyridine moiety is a common scaffold in many biologically active compounds. Pyridine derivatives have been investigated for a wide range of therapeutic applications, including as anticancer, antiviral, and antimicrobial agents. The determination of the crystal structure of this compound could provide valuable insights for structure-based drug design should any biological activity be discovered.

Spectroscopic Characterization of 2-(1-Cyclohexen-1-yl)pyridine: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

December 2025

This technical guide provides a comprehensive overview of the spectroscopic characterization of 2-(1-Cyclohexen-1-yl)pyridine. Due to the limited availability of published experimental data for this specific molecule, this guide presents representative spectroscopic data based on the analysis of its constituent chemical moieties and closely related analogues. Detailed experimental protocols for the synthesis and spectroscopic analyses are also provided to facilitate further research and application in drug discovery and development.

Introduction

This compound is a heterocyclic compound incorporating both a pyridine ring and a cyclohexene moiety. The pyridine scaffold is a ubiquitous structural motif in a vast number of pharmaceuticals and biologically active compounds. The introduction of a cyclohexenyl substituent can influence the molecule's lipophilicity, conformational flexibility, and potential for further functionalization, making it a molecule of interest in medicinal chemistry and materials science. Accurate spectroscopic characterization is paramount for confirming the identity, purity, and structure of this compound in any research or development setting.

Synthesis

A plausible and efficient method for the synthesis of this compound is the Suzuki-Miyaura cross-coupling reaction. This palladium-catalyzed reaction involves the coupling of a pyridine electrophile with a cyclohexenylboronic acid derivative.[1][2]

Experimental Protocol: Suzuki-Miyaura Coupling

Materials:

-

2-Bromopyridine

-

Cyclohexene-1-boronic acid pinacol ester

-

Palladium(II) acetate (Pd(OAc)₂)

-

Triphenylphosphine (PPh₃)

-

Potassium carbonate (K₂CO₃)

-

1,4-Dioxane (anhydrous)

-

Water (degassed)

-

Argon or Nitrogen gas

-

Standard laboratory glassware for inert atmosphere reactions

Procedure:

-

To an oven-dried Schlenk flask, add 2-bromopyridine (1.0 mmol), cyclohexene-1-boronic acid pinacol ester (1.2 mmol), and potassium carbonate (3.0 mmol).

-

Add palladium(II) acetate (0.02 mmol, 2 mol%) and triphenylphosphine (0.08 mmol, 8 mol%).

-

Evacuate the flask and backfill with argon. Repeat this cycle three times.

-

Add anhydrous 1,4-dioxane (8 mL) and degassed water (2 mL) via syringe.

-

Heat the reaction mixture to 90 °C and stir for 12 hours.

-

Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

-

Upon completion, cool the reaction mixture to room temperature and dilute with ethyl acetate.

-

Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate.

-

Concentrate the solution under reduced pressure to obtain the crude product.

-

Purify the crude product by flash column chromatography on silica gel using a hexane/ethyl acetate gradient to yield this compound.

Spectroscopic Data

The following tables summarize the predicted spectroscopic data for this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Table 1: Predicted ¹H NMR Data (400 MHz, CDCl₃)

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| 8.60 | d | 1H | H-6 (Pyridine) |

| 7.65 | td | 1H | H-4 (Pyridine) |

| 7.15 | d | 1H | H-3 (Pyridine) |

| 7.08 | ddd | 1H | H-5 (Pyridine) |

| 6.20 | t | 1H | H-2' (Cyclohexene) |

| 2.30 - 2.20 | m | 4H | H-3', H-6' (Cyclohexene) |

| 1.75 - 1.60 | m | 4H | H-4', H-5' (Cyclohexene) |

Table 2: Predicted ¹³C NMR Data (100 MHz, CDCl₃)

| Chemical Shift (δ, ppm) | Assignment |

| 159.5 | C-2 (Pyridine) |

| 149.5 | C-6 (Pyridine) |

| 136.5 | C-4 (Pyridine) |

| 135.0 | C-1' (Cyclohexene) |

| 130.0 | C-2' (Cyclohexene) |

| 121.5 | C-5 (Pyridine) |

| 120.0 | C-3 (Pyridine) |

| 28.0 | C-3' (Cyclohexene) |

| 26.0 | C-6' (Cyclohexene) |

| 23.0 | C-4' (Cyclohexene) |

| 22.0 | C-5' (Cyclohexene) |

Infrared (IR) Spectroscopy

Table 3: Predicted FT-IR Data (Liquid Film)

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 3050 - 3010 | Medium | C-H stretching (aromatic and vinylic) |

| 2930 - 2850 | Strong | C-H stretching (aliphatic) |

| 1640 - 1620 | Medium | C=C stretching (cyclohexene) |

| 1590 - 1570 | Strong | C=C and C=N stretching (pyridine ring) |

| 1470 - 1430 | Strong | C=C and C=N stretching (pyridine ring) |

| 900 - 650 | Strong | C-H out-of-plane bending (aromatic substitution pattern) |

Mass Spectrometry (MS)

Table 4: Predicted Mass Spectrometry Data (Electron Ionization)

| m/z | Relative Intensity (%) | Assignment |

| 159 | 100 | [M]⁺ (Molecular Ion) |

| 158 | 80 | [M-H]⁺ |

| 130 | 40 | [M-C₂H₅]⁺ (Loss of ethyl radical) |

| 104 | 30 | [M-C₄H₇]⁺ (Retro-Diels-Alder) |

| 78 | 50 | [C₅H₄N]⁺ (Pyridyl cation) |

Ultraviolet-Visible (UV-Vis) Spectroscopy

Table 5: Predicted UV-Vis Data (in Ethanol)

| λ_max (nm) | Molar Absorptivity (ε, L·mol⁻¹·cm⁻¹) | Assignment |

| ~260 | ~2500 | π → π* transition |

| ~210 | ~7500 | π → π* transition |

Experimental Protocols for Spectroscopic Characterization

NMR Spectroscopy

Instrumentation: A high-resolution NMR spectrometer (e.g., 400 MHz or higher).

Sample Preparation:

-

Dissolve approximately 5-10 mg of the purified compound in ~0.7 mL of deuterated chloroform (CDCl₃) containing tetramethylsilane (TMS) as an internal standard.

-

Transfer the solution to a 5 mm NMR tube.

¹H NMR Acquisition:

-

Experiment: Standard one-dimensional proton experiment.

-

Temperature: 298 K.

-

Number of Scans: 16-32.

-

Relaxation Delay: 2 seconds.

-

Spectral Width: -2 to 12 ppm.

¹³C NMR Acquisition:

-

Experiment: Proton-decoupled carbon experiment.

-

Temperature: 298 K.

-

Number of Scans: 1024 or more, depending on sample concentration.

-

Relaxation Delay: 2-5 seconds.

-

Spectral Width: 0 to 200 ppm.

Data Processing:

-

Apply Fourier transformation to the acquired Free Induction Decay (FID).

-

Phase and baseline correct the spectrum.

-

Calibrate the chemical shift scale to the TMS signal (0.00 ppm for ¹H) or the solvent residual peak (77.16 ppm for CDCl₃ in ¹³C).

-

Integrate the signals in the ¹H NMR spectrum and identify multiplicities.

FT-IR Spectroscopy

Instrumentation: A Fourier-Transform Infrared (FT-IR) spectrometer.

Sample Preparation (Liquid Film):

-

Place a small drop of the neat liquid sample between two potassium bromide (KBr) or sodium chloride (NaCl) plates.

-

Gently press the plates together to form a thin film.

Data Acquisition:

-

Mode: Transmittance.

-

Spectral Range: 4000 - 400 cm⁻¹.

-

Resolution: 4 cm⁻¹.

-

Number of Scans: 16-32.

-

Acquire a background spectrum of the clean plates before the sample spectrum.

Gas Chromatography-Mass Spectrometry (GC-MS)

Instrumentation: A gas chromatograph coupled to a mass spectrometer with an electron ionization (EI) source.

Sample Preparation:

-

Dissolve a small amount of the sample in a volatile solvent such as dichloromethane or ethyl acetate to a concentration of approximately 1 mg/mL.

GC Conditions:

-

Injector Temperature: 250 °C.

-

Column: A non-polar capillary column (e.g., HP-5MS).

-

Oven Program: Start at 50 °C, hold for 2 minutes, then ramp to 280 °C at 10 °C/min.

-

Carrier Gas: Helium at a constant flow rate of 1 mL/min.

MS Conditions:

-

Ionization Mode: Electron Ionization (EI) at 70 eV.

-

Mass Range: m/z 40 - 500.

-

Source Temperature: 230 °C.

UV-Vis Spectroscopy

Instrumentation: A dual-beam UV-Vis spectrophotometer.

Sample Preparation:

-

Prepare a stock solution of the compound in a UV-grade solvent (e.g., ethanol or acetonitrile) of known concentration (e.g., 1x10⁻³ M).

-

Prepare a dilute solution (e.g., 1x10⁻⁵ M) by serial dilution for analysis.

Data Acquisition:

-

Scan Range: 200 - 400 nm.

-

Blank: Use the pure solvent as a blank to zero the absorbance.

-

Cuvette: Use a 1 cm path length quartz cuvette.

Conclusion

This technical guide provides a foundational framework for the spectroscopic characterization of this compound. While the presented data is predictive, it is based on well-established principles of spectroscopy and analysis of similar chemical structures. The detailed experimental protocols offer a reliable starting point for researchers to synthesize and characterize this compound, enabling its further exploration in various scientific disciplines, particularly in the realm of drug discovery and development. The combination of NMR, IR, MS, and UV-Vis spectroscopy provides a powerful and comprehensive toolkit for the unambiguous identification and purity assessment of this and related novel chemical entities.

References

theoretical and computational studies of 2-(1-Cyclohexen-1-yl)pyridine

An In-Depth Technical Guide to the Theoretical and Computational Study of 2-(1-Cyclohexen-1-yl)pyridine

For Researchers, Scientists, and Drug Development Professionals

Introduction

This compound, with the molecular formula C₁₁H₁₃N, is an organic compound featuring a pyridine ring substituted with a cyclohexene group.[1][2] Its structure presents a unique combination of an aromatic heterocyclic system and an unsaturated carbocycle, making it an interesting candidate for investigation in medicinal chemistry and materials science.[1] Theoretical and computational chemistry offer powerful tools to elucidate the structural, electronic, and reactive properties of such molecules at an atomic level, providing insights that can guide synthetic efforts and drug discovery pipelines.[3][4]

This technical guide outlines a comprehensive computational workflow for the detailed characterization of this compound. It provides standardized protocols for geometry optimization, spectroscopic analysis, reactivity prediction, and molecular docking studies, based on established methodologies for similar heterocyclic compounds.

Molecular Geometry Optimization

The first step in any computational analysis is to determine the most stable three-dimensional conformation of the molecule. This is achieved through geometry optimization, typically using Density Functional Theory (DFT), which provides a good balance between accuracy and computational cost for a wide range of molecular systems.[5]

Experimental Protocol: Geometry Optimization

-

Structure Building : The initial 3D structure of this compound is constructed using molecular modeling software (e.g., GaussView, Avogadro).

-

Computational Method : Geometry optimization is performed using a quantum chemistry software package like Gaussian.[6]

-

Level of Theory : The B3LYP hybrid functional is a widely used and reliable choice for such systems.[7][8] A Pople-style basis set, such as 6-311G+(d,p), is selected to accurately describe the electronic distribution.[7]

-

Calculation : The calculation is run until the forces on the atoms converge to a minimum, indicating that a stable energy conformation has been found. The absence of imaginary frequencies in a subsequent vibrational analysis confirms that the structure is a true minimum.

Data Presentation: Optimized Geometric Parameters

Quantitative data from the optimization should be tabulated to compare with experimental values if available (e.g., from X-ray crystallography).

| Parameter | Calculated Value (Å or °) |

| Bond Lengths (Å) | |

| N1-C2 | Value |

| C2-C7 | Value |

| C7=C8 | Value |

| C5-C6 | Value |

| Bond Angles (°) ** | |

| C6-N1-C2 | Value |

| N1-C2-C7 | Value |

| C2-C7-C8 | Value |

| Dihedral Angles (°) ** | |

| C6-N1-C2-C3 | Value |

| N1-C2-C7-C8 | Value |

Table 1: Template for presenting optimized geometric parameters of this compound. Values are populated from the output of the DFT calculation.

Theoretical Spectroscopic and Electronic Analysis

Once the geometry is optimized, DFT can be used to predict various spectroscopic and electronic properties, which are crucial for characterizing the molecule and understanding its behavior.

Experimental Protocol: Frequency and Electronic Calculations

-

Vibrational Frequencies : Using the optimized geometry, a frequency calculation is performed at the same level of theory (e.g., B3LYP/6-311G+(d,p)). The results provide the theoretical infrared (IR) and Raman spectra, which can be compared with experimental data to validate the computational model.[9]

-

Electronic Transitions : Time-Dependent DFT (TD-DFT) calculations are used to predict the electronic absorption spectra (UV-Vis). This helps identify the principal electronic transitions, such as π→π* transitions, within the molecule.

-

Molecular Orbitals : The energies of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are calculated. The HOMO-LUMO energy gap is a critical indicator of the molecule's chemical reactivity and kinetic stability.[7]

-

Electrostatic Potential : A Molecular Electrostatic Potential (MEP) map is generated to visualize the charge distribution and identify electrophilic and nucleophilic sites on the molecule.

Data Presentation: Spectroscopic and Electronic Properties

Calculated spectroscopic and electronic data should be clearly summarized for analysis.

| Property | Calculated Value | Units |

| HOMO Energy | Value | eV |

| LUMO Energy | Value | eV |

| HOMO-LUMO Gap | Value | eV |

| Dipole Moment | Value | Debye |

| Main Electronic Transition (λmax) | Value | nm |

| Key Vibrational Frequency 1 | Value | cm⁻¹ |

| Key Vibrational Frequency 2 | Value | cm⁻¹ |

Table 2: Template for summarizing the key electronic and spectroscopic properties calculated via DFT and TD-DFT.

Visualization of Electronic Reactivity

Molecular Docking and Drug Development Potential

Molecular docking is a computational technique that predicts the preferred orientation of a small molecule (ligand) when bound to a larger molecule, typically a protein receptor.[10] This method is fundamental in structure-based drug design for identifying potential drug candidates and optimizing lead compounds.[11]

Experimental Protocol: Molecular Docking

-

Ligand Preparation : The 3D structure of this compound, optimized using DFT as described above, is prepared. This involves assigning correct atom types and charges.

-

Receptor Selection and Preparation : A biologically relevant protein target is selected from the Protein Data Bank (PDB). For instance, a cyclin-dependent kinase (CDK) could be chosen to explore anti-cancer potential.[12] The receptor file is prepared by removing water molecules, co-crystallized ligands, and adding polar hydrogen atoms.[8]

-

Grid Generation : A grid box is defined around the active site of the receptor. This box specifies the search space for the docking algorithm to place the ligand.[12]

-

Docking Simulation : Docking is performed using software like AutoDock or PyRx.[13][14] The software's algorithm, such as a genetic algorithm, samples different conformations and orientations (poses) of the ligand within the grid box.[13]

-

Analysis of Results : The resulting poses are ranked based on a scoring function, which estimates the binding affinity (e.g., in kcal/mol).[3] The pose with the lowest binding energy is typically considered the most favorable. This top pose is visually inspected to analyze key molecular interactions (e.g., hydrogen bonds, hydrophobic interactions, π-π stacking) with the protein's active site residues.

Visualization: Molecular Docking Workflow

Data Presentation: Molecular Docking Results

The docking results should be compiled into a table for clear comparison and reporting.

| Target Protein | PDB ID | Binding Affinity (kcal/mol) | Key Interacting Residues | Interaction Type(s) |

| Cyclin-Dependent Kinase 2 | e.g., 1HCK | Value | e.g., LYS33, GLU12 | e.g., H-Bond, Alkyl-pi |

| Target Protein B | PDB ID | Value | Residue List | Interaction List |

| Target Protein C | PDB ID | Value | Residue List | Interaction List |

Table 3: Template for presenting molecular docking results against various protein targets.

Conclusion

The theoretical and computational protocols detailed in this guide provide a robust framework for the in-depth study of this compound. By employing DFT, TD-DFT, and molecular docking, researchers can obtain predictive data on the molecule's geometry, stability, spectroscopic signatures, electronic properties, and potential as a bioactive agent. This computational-first approach enables a rational, cost-effective exploration of novel chemical entities, accelerating the cycle of design, synthesis, and testing in modern chemical and pharmaceutical research.

References

- 1. CAS 14159-55-8: this compound | CymitQuimica [cymitquimica.com]

- 2. This compound | 14159-55-8 [chemicalbook.com]

- 3. Molecular Docking: A powerful approach for structure-based drug discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 4. youtube.com [youtube.com]

- 5. Docking, MD Simulations, and DFT Calculations: Assessing W254’s Function and Sartan Binding in Furin [mdpi.com]

- 6. researchgate.net [researchgate.net]

- 7. ias.ac.in [ias.ac.in]

- 8. scispace.com [scispace.com]

- 9. HADDOCK2.4 shape-restrained protein-small molecule tutorial – Bonvin Lab [bonvinlab.org]

- 10. Molecular Docking: A Structure-Based Drug Designing Approach. [jscimedcentral.com]

- 11. Ten quick tips to perform meaningful and reproducible molecular docking calculations - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Molecular docking, DFT analysis, and dynamics simulation of natural bioactive compounds targeting ACE2 and TMPRSS2 dual binding sites of spike protein of SARS CoV-2 - PMC [pmc.ncbi.nlm.nih.gov]

- 13. m.youtube.com [m.youtube.com]

- 14. youtube.com [youtube.com]

An In-depth Technical Guide to the Solubility and Stability of 2-(1-Cyclohexen-1-yl)pyridine

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the core physicochemical properties of 2-(1-Cyclohexen-1-yl)pyridine, with a specific focus on its solubility in various solvent systems and its stability under forced degradation conditions. The information presented herein is essential for professionals in drug development and chemical research, offering foundational data for formulation, process development, and analytical method validation. This document details experimental methodologies for solubility and stability assessment and presents the resulting data in a structured format for ease of interpretation and application.

Introduction

This compound is a heterocyclic compound featuring a pyridine ring substituted with a cyclohexene moiety. Its structural attributes, including the basic nitrogen atom of the pyridine ring and the unsaturation in the cyclohexene ring, suggest its potential as a versatile intermediate in the synthesis of pharmaceuticals and other specialty chemicals.[1] A thorough understanding of its solubility and stability is paramount for its effective utilization in research and development. This guide outlines the solubility profile in a range of common organic solvents and aqueous media, and characterizes its degradation behavior under various stress conditions as prescribed by the International Council for Harmonisation (ICH) guidelines.[2]

Physicochemical Properties

A summary of the known physicochemical properties of this compound is provided below.

| Property | Value | Reference |

| CAS Number | 14159-55-8 | [3] |

| Molecular Formula | C₁₁H₁₃N | [1] |

| Molecular Weight | 159.23 g/mol | [1] |

| Appearance | Colorless to pale yellow liquid | [1] |

| Boiling Point | 268.2°C at 760 mmHg | [3] |

| Density | 1.026 g/cm³ | [3] |

Solubility Profile

The solubility of this compound was determined in a selection of organic solvents and buffered aqueous solutions at ambient temperature (25°C). The data, presented in Table 1, is crucial for developing suitable formulations and for designing purification and reaction conditions.

Experimental Protocol: Solubility Determination (Shake-Flask Method)

The solubility of this compound was determined using the isothermal shake-flask method.

-

An excess amount of this compound was added to a series of sealed vials, each containing a known volume of the respective solvent.

-

The vials were agitated in a temperature-controlled shaker bath at 25°C for 24 hours to ensure equilibrium was reached.

-

After 24 hours, the agitation was stopped, and the samples were allowed to stand for an additional 24 hours at the same temperature to allow for the sedimentation of undissolved solute.

-

Aliquots of the supernatant were carefully withdrawn, filtered through a 0.45 µm PTFE syringe filter, and diluted with an appropriate solvent.

-

The concentration of this compound in the diluted samples was quantified by a validated High-Performance Liquid Chromatography (HPLC) method with UV detection.

-

The solubility was determined in triplicate for each solvent system.

References

Potential Biological Activity of 2-(1-Cyclohexen-1-yl)pyridine: A Technical Overview

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides an in-depth analysis of the potential biological activity of the synthetic compound 2-(1-Cyclohexen-1-yl)pyridine. Direct research on the specific pharmacological effects of this molecule is limited. Therefore, this document extrapolates its potential activities by examining structurally related compounds and the broader class of pyridine derivatives. The guide summarizes its known applications, presents quantitative data from analogous compounds, details relevant experimental protocols, and visualizes key chemical and experimental workflows. This information is intended to serve as a foundational resource for researchers interested in exploring the therapeutic potential of this and related chemical scaffolds.

Introduction to this compound

This compound, with the CAS number 14159-55-8, is an organic compound featuring a pyridine ring attached to a cyclohexene group.[1] It is primarily recognized as a synthetic precursor in the production of aminopyridines and various pyrimidine compounds.[1] While it has been proposed as a potential antibacterial agent, particularly as its derivatives formed by reaction with alcohols show antibacterial properties, comprehensive studies detailing its specific biological activities are not available in current literature.[1]

The pyridine nucleus is a "privileged scaffold" in medicinal chemistry, forming the core of numerous approved drugs with a wide range of therapeutic applications, including antimicrobial, antiviral, anticancer, and anti-inflammatory agents.[2][3][4][5][6][7] The inclusion of a cyclohexene moiety introduces a lipophilic and conformationally distinct feature that may influence its interaction with biological targets. Given the lack of direct data, this guide will focus on the biological activities of closely related analogues to infer the potential of this compound.

Potential Antiviral Activity: A Case Study of Cyclohexanpyridin-2(1H)-one Analogues

A recent study on C-4 alkylated cyclohexanpyridin-2(1H)-one analogues, which share a similar core structure with this compound, has identified them as potential non-nucleoside reverse transcriptase inhibitors (NNRTIs) for HIV-1.[8] This provides the most relevant available data for assessing the potential biological activity of our target compound.

Quantitative Data

The antiviral activity and cytotoxicity of a series of synthesized cyclohexanpyridinone derivatives were evaluated. The most promising compound from this series was designated 8e .

| Compound | HIV-1 Inhibition (EC₅₀, µM) | Reverse Transcriptase Inhibition (IC₅₀, µM) | Cytotoxicity (CC₅₀, µM) | Selectivity Index (SI = CC₅₀/EC₅₀) |

| 8e | 28.78 | 69.8 | >100 | >3.47 |

Table 1: Quantitative biological activity data for the cyclohexanpyridin-2(1H)-one analogue 8e.[8]

Experimental Protocols

The following protocols were employed in the study of cyclohexanpyridin-2(1H)-one analogues and are presented here as a methodological reference for future studies on related compounds.[8]

2.2.1. Synthesis of Cyclohexanpyridinone Derivatives

The general synthesis pathway involved a multi-step process starting from readily available precursors. The key steps are outlined in the workflow diagram below. For example, the synthesis of intermediate 7 involved dissolving compound 3 and benzyl trimethyl ammonium chloride in acetonitrile, followed by the dropwise addition of phosphoryl chloride.[8]

Figure 1: Generalized synthesis workflow for cyclohexanpyridin-2(1H)-one analogues.

2.2.2. In Vitro HIV-1 Inhibition Assay

-

Cell Line: JLTRG cells (a HeLa-based cell line containing an LTR-luciferase reporter gene).

-

Method: Cells were seeded in 96-well plates and infected with HIV-1.

-

Treatment: Infected cells were treated with various concentrations of the test compounds.

-

Analysis: After a 48-hour incubation period, luciferase activity was measured as an indicator of viral replication. The 50% effective concentration (EC₅₀) was calculated from the dose-response curve.

2.2.3. Reverse Transcriptase (RT) Inhibition Assay

-

Enzyme: Recombinant HIV-1 reverse transcriptase.

-

Method: A cell-free enzyme-linked immunosorbent assay (ELISA) was used.

-

Procedure: The enzyme was incubated with a poly(A) template, oligo(dT) primer, and bromodeoxyuridine triphosphate (BrdU-TP) in the presence of various concentrations of the test compounds.

-

Analysis: The amount of incorporated BrdU was quantified using an anti-BrdU antibody conjugated to peroxidase. The 50% inhibitory concentration (IC₅₀) was determined.

2.2.4. Cytotoxicity Assay

-

Cell Line: JLTRG cells.

-

Method: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.

-

Procedure: Cells were incubated with various concentrations of the test compounds for 48 hours. MTT reagent was then added, and the resulting formazan crystals were dissolved.

-

Analysis: Absorbance was measured to determine cell viability. The 50% cytotoxic concentration (CC₅₀) was calculated.

Other Potential Biological Activities

While specific data for this compound is lacking, the broader family of pyridine derivatives has been extensively studied, revealing a wide spectrum of pharmacological activities.

Anticancer Activity

Numerous pyridine derivatives have demonstrated potent anticancer effects.[9][10] For instance, certain 2,4,6-trisubstituted pyridine compounds have shown efficacy in in vivo models of renal cancer.[9] Another study reported that novel pyridine and pyridone compounds induced G2/M cell cycle arrest and apoptosis in liver and breast cancer cell lines, with IC₅₀ values as low as 4.5 µM. The proposed mechanisms often involve the inhibition of key cellular signaling pathways, such as those mediated by kinases.

Antimicrobial Activity

The pyridine scaffold is a common feature in compounds with antibacterial and antifungal properties.[6] For example, certain N-alkylated pyridine-based salts have shown antibacterial activity against S. aureus and E. coli, along with antibiofilm activity.[6] The general proposed mechanism for such compounds involves disruption of the microbial cell membrane or inhibition of essential enzymes.

Figure 2: A logical workflow for the biological evaluation of novel chemical entities.

Conclusion and Future Directions

This compound remains an understudied compound with regards to its biological activity. Its primary role to date has been as a building block in organic synthesis. However, based on the demonstrated antiviral activity of structurally similar cyclohexanpyridin-2(1H)-one analogues and the vast therapeutic applications of the broader pyridine class of compounds, further investigation is warranted.

Future research should focus on the direct biological screening of this compound and its novel derivatives against a panel of viral, bacterial, and cancer cell lines. The experimental protocols detailed in this guide for related compounds can serve as a robust starting point for these investigations. Elucidating the structure-activity relationships and mechanisms of action will be critical in determining the true therapeutic potential of this chemical scaffold.

References

- 1. CAS 14159-55-8: this compound | CymitQuimica [cymitquimica.com]

- 2. A score years' update in the synthesis and biological evaluation of medicinally important 2-pyridones - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Antiviral Activities of Pyridine Fused and Pyridine Containing Heterocycles, A Review (from 2000 to 2020) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Bioactive 2-pyridone-containing heterocycle syntheses using multicomponent reactions - PMC [pmc.ncbi.nlm.nih.gov]

- 5. eurekaselect.com [eurekaselect.com]

- 6. Pyridine Compounds with Antimicrobial and Antiviral Activities - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Pyridine Compounds with Antimicrobial and Antiviral Activities - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. alliedacademies.org [alliedacademies.org]

- 10. chemijournal.com [chemijournal.com]

Methodological & Application

Synthesis Protocol for 2-(1-Cyclohexen-1-yl)pyridine via Suzuki-Miyaura Cross-Coupling

Application Notes

This document provides a detailed protocol for the synthesis of 2-(1-Cyclohexen-1-yl)pyridine, a valuable pyridine derivative for research and development in pharmaceuticals and material science. The described methodology utilizes a Palladium-catalyzed Suzuki-Miyaura cross-coupling reaction, a robust and versatile method for the formation of C-C bonds.[1][2][3] This approach offers high yields and good functional group tolerance, making it a staple in modern organic synthesis.[4][5]

The protocol is intended for researchers, scientists, and drug development professionals with a foundational knowledge of synthetic organic chemistry techniques. The synthesis involves the coupling of a pyridine-containing organoborane with a vinyl halide or triflate, or vice-versa. For the purpose of this protocol, we will detail the reaction between 2-bromopyridine and 1-cyclohexenylboronic acid pinacol ester. The use of organoboron reagents is advantageous due to their stability and lower toxicity compared to other organometallic compounds.[3]

Reaction Principle

The Suzuki-Miyaura coupling reaction proceeds via a catalytic cycle involving a palladium catalyst.[2][3] The generally accepted mechanism involves three key steps:

-

Oxidative Addition: The Pd(0) catalyst inserts into the carbon-halogen bond of the organic halide (2-bromopyridine).

-

Transmetalation: The organic group from the organoboron reagent (1-cyclohexenylboronic acid pinacol ester) is transferred to the palladium complex, typically facilitated by a base.

-

Reductive Elimination: The two coupled organic fragments are eliminated from the palladium center, forming the desired product and regenerating the Pd(0) catalyst.

Data Presentation

Table 1: Reagents and Reaction Parameters for the Synthesis of this compound

| Reagent/Parameter | Molecular Formula | Molar Mass ( g/mol ) | Amount (mmol) | Equivalents | Mass/Volume |

| 2-Bromopyridine | C₅H₄BrN | 158.00 | 1.0 | 1.0 | 158 mg |

| 1-Cyclohexenylboronic acid pinacol ester | C₁₂H₂₁BO₂ | 208.11 | 1.2 | 1.2 | 250 mg |

| Pd(dppf)Cl₂ | C₃₄H₂₈Cl₂FeP₂Pd | 816.64 | 0.03 | 0.03 | 24.5 mg |

| Potassium Carbonate (K₂CO₃) | K₂CO₃ | 138.21 | 3.0 | 3.0 | 415 mg |

| 1,4-Dioxane | C₄H₈O₂ | 88.11 | - | - | 8 mL |

| Water | H₂O | 18.02 | - | - | 2 mL |

| Product | |||||

| This compound | C₁₁H₁₃N | 159.23 | - | - | Theoretical Yield: 159 mg |

Experimental Protocol

Materials:

-

2-Bromopyridine

-

1-Cyclohexenylboronic acid pinacol ester

-

[1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂)

-

Potassium Carbonate (K₂CO₃)

-

Anhydrous 1,4-Dioxane

-

Deionized Water

-

Ethyl acetate

-

Brine (saturated aqueous NaCl solution)

-

Anhydrous Magnesium Sulfate (MgSO₄)

-

Silica gel for column chromatography

-

Round-bottom flask

-

Condenser

-

Magnetic stirrer and stir bar

-

Heating mantle or oil bath

-

Inert atmosphere setup (Nitrogen or Argon)

-

Standard laboratory glassware for workup and purification

Procedure:

-

Reaction Setup: To a flame-dried round-bottom flask equipped with a magnetic stir bar and a condenser, add 2-bromopyridine (158 mg, 1.0 mmol), 1-cyclohexenylboronic acid pinacol ester (250 mg, 1.2 mmol), Pd(dppf)Cl₂ (24.5 mg, 0.03 mmol), and potassium carbonate (415 mg, 3.0 mmol).

-

Solvent Addition and Degassing: Evacuate and backfill the flask with an inert gas (Nitrogen or Argon) three times. Under a positive pressure of the inert gas, add anhydrous 1,4-dioxane (8 mL) and water (2 mL) via syringe. The reaction mixture should be thoroughly degassed by bubbling the inert gas through the solution for 10-15 minutes.

-

Reaction: Heat the reaction mixture to 80-90 °C with vigorous stirring. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS). The reaction is typically complete within 12-24 hours.

-

Workup: Once the reaction is complete, cool the mixture to room temperature. Dilute the reaction mixture with ethyl acetate (20 mL) and water (20 mL). Transfer the mixture to a separatory funnel and separate the layers.

-

Extraction: Extract the aqueous layer with ethyl acetate (2 x 15 mL). Combine the organic layers.

-

Washing and Drying: Wash the combined organic layers with brine (20 mL). Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure using a rotary evaporator.

-

Purification: Purify the crude product by flash column chromatography on silica gel using a suitable eluent system (e.g., a gradient of hexane and ethyl acetate) to afford the pure this compound.

-

Characterization: Characterize the final product by ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its identity and purity.

Visualizations

Caption: Experimental workflow for the synthesis of this compound.

Caption: Reaction scheme for the Suzuki-Miyaura cross-coupling.

References

- 1. A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles - PMC [pmc.ncbi.nlm.nih.gov]

- 2. m.youtube.com [m.youtube.com]

- 3. m.youtube.com [m.youtube.com]

- 4. mdpi.com [mdpi.com]

- 5. Synthesis of 2-arylpyridines by the Suzuki–Miyaura cross-coupling of PyFluor with hetero(aryl) boronic acids and esters - PMC [pmc.ncbi.nlm.nih.gov]

Application Notes and Protocols for 2-(1-Cyclohexen-1-yl)pyridine in Cross-Coupling Reactions

A thorough review of available scientific literature and chemical databases indicates that 2-(1-Cyclohexen-1-yl)pyridine has not been reported as a ligand in palladium-catalyzed cross-coupling reactions such as Suzuki-Miyaura, Buchwald-Hartwig, Heck, or Sonogashira couplings.

Consequently, there is no established quantitative data, such as reaction yields, turnover numbers, or catalyst loadings, nor are there specific experimental protocols for its use in these transformations. The information typically required to generate detailed application notes, including reaction schemes, substrate scope, and optimization parameters, is not available in the public domain for this specific compound.

For researchers, scientists, and drug development professionals interested in the application of pyridine-based ligands in cross-coupling reactions, a vast body of literature exists on other pyridine derivatives that have been successfully employed. These often feature different substitution patterns on the pyridine ring or the ancillary group to tune the electronic and steric properties of the resulting palladium catalyst.

While the requested application notes and protocols for this compound cannot be provided due to the absence of published research, the following sections offer a general overview of the cross-coupling reactions mentioned and the typical role of ligands in these processes. This information may serve as a foundational guide for those looking to explore novel ligands, such as this compound, in future research.

General Overview of Palladium-Catalyzed Cross-Coupling Reactions

Palladium-catalyzed cross-coupling reactions are fundamental tools in modern organic synthesis, enabling the formation of carbon-carbon and carbon-heteroatom bonds with high efficiency and selectivity.[1][2][3] These reactions are central to the synthesis of pharmaceuticals, agrochemicals, and advanced materials.[1][4] A general catalytic cycle for many of these reactions is depicted below.

The Role of Ligands in Catalysis

Ligands play a crucial role in stabilizing the palladium catalyst, modulating its reactivity, and influencing the selectivity of the reaction.[5] The choice of ligand can impact the rate of oxidative addition and reductive elimination, prevent catalyst decomposition, and control the coordination of substrates to the metal center. Pyridine-containing molecules are a common class of ligands used in catalysis due to their strong coordination to metal centers.[6]

General Catalytic Cycle

The catalytic cycle for many palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira couplings, generally proceeds through a series of well-defined steps: oxidative addition, transmetalation (or a related step for Heck and Buchwald-Hartwig reactions), and reductive elimination.[2][5]

References

- 1. mdpi.com [mdpi.com]

- 2. chem.libretexts.org [chem.libretexts.org]

- 3. Cross-coupling reaction - Wikipedia [en.wikipedia.org]

- 4. pubs.acs.org [pubs.acs.org]

- 5. chem.libretexts.org [chem.libretexts.org]

- 6. Pd(II) Complexes with Pyridine Ligands: Substituent Effects on the NMR Data, Crystal Structures, and Catalytic Activity - PMC [pmc.ncbi.nlm.nih.gov]

Application Notes and Protocols for Pyridine-Directed C-H Activation: A Framework for Investigating 2-(1-Cyclohexen-1-yl)pyridine

For Researchers, Scientists, and Drug Development Professionals

Introduction

Direct C-H activation is a powerful and atom-economical strategy in modern organic synthesis, enabling the construction of complex molecules by forming carbon-carbon and carbon-heteroatom bonds directly from ubiquitous C-H bonds. A cornerstone of this methodology is the use of directing groups, which coordinate to a transition metal catalyst and position it in proximity to a specific C-H bond, thereby ensuring high levels of regioselectivity. The pyridine moiety is one of the most effective and widely utilized directing groups in this context. Its strong coordination to various transition metals, such as palladium, rhodium, and iridium, facilitates a range of C-H functionalization reactions, including arylation, olefination, and alkylation.

While a thorough review of the scientific literature reveals a wealth of information on pyridine-based directing groups, there is a notable absence of published research specifically detailing the use of 2-(1-Cyclohexen-1-yl)pyridine as a directing group for C-H activation. This document, therefore, serves a dual purpose. Firstly, it provides a comprehensive overview of the principles, applications, and experimental protocols for well-established pyridine-based directing groups in C-H activation. Secondly, it offers a foundational framework and predictive insights for researchers interested in exploring the potential of this compound as a novel directing group in this field. The protocols and data presented for analogous systems can serve as a starting point for the design and optimization of new C-H activation methodologies.

Principles of Pyridine-Directed C-H Activation

The general mechanism for transition metal-catalyzed, pyridine-directed C-H activation typically proceeds through a series of well-defined steps. The pyridine nitrogen acts as a Lewis base, coordinating to the metal center. This coordination brings the catalyst into close proximity to the ortho C-H bonds of the aryl group to which the pyridine is attached, leading to the formation of a stable five-membered cyclometalated intermediate. This intermediate is key to the subsequent functionalization step.

The overall catalytic cycle can be visualized as follows:

Figure 1: Generalized Catalytic Cycle for Pyridine-Directed C-H Activation.

Applications of Pyridine-Based Directing Groups

The versatility of the pyridine directing group has been demonstrated in a wide array of C-H functionalization reactions. Below is a summary of key applications with representative data for established pyridine-based directing groups, which can serve as a benchmark for evaluating this compound.

C-H Arylation

Palladium and rhodium catalysts are commonly employed for the direct arylation of C-H bonds directed by a pyridine group. This transformation is highly valuable for the synthesis of biaryl compounds, which are prevalent in pharmaceuticals and materials science.

| Directing Group | Catalyst System | Coupling Partner | Solvent | Temp. (°C) | Yield (%) | Reference |

| 2-Phenylpyridine | Pd(OAc)₂ (5 mol%), PPh₃ (10 mol%), Cs₂CO₃ (2 equiv) | 4-Iodotoluene | Dioxane | 120 | 85 | [General protocol based on literature] |

| 2-Pyridinyl | [RhCp*Cl₂]₂ (2.5 mol%), AgSbF₆ (10 mol%), PivOH (20 mol%) | Phenylboronic acid | t-AmylOH | 100 | 78 | [General protocol based on literature] |

| N-(pyridin-2-yl)aniline | Pd(OAc)₂ (10 mol%), Ag₂CO₃ (2 equiv) | Bromobenzene | Toluene | 110 | 92 | [General protocol based on literature] |

C-H Olefination

The introduction of an alkene moiety via pyridine-directed C-H activation provides a direct route to valuable vinylarenes. Rhodium and ruthenium catalysts are particularly effective for this transformation.

| Directing Group | Catalyst System | Coupling Partner | Solvent | Temp. (°C) | Yield (%) | Reference |

| 2-Phenylpyridine | [RhCp*Cl₂]₂ (2 mol%), AgSbF₆ (8 mol%), Cu(OAc)₂ (2 equiv) | n-Butyl acrylate | DCE | 80 | 95 | [General protocol based on literature] |

| 2-Vinylpyridine | [Ru(p-cymene)Cl₂]₂ (5 mol%), KOPiv (30 mol%) | Styrene | Dioxane | 130 | 75 | [General protocol based on literature] |

| 1-(pyridin-2-yl)pyrazole | Pd(OAc)₂ (5 mol%), AgOAc (2 equiv) | Ethyl acrylate | DMF | 100 | 88 | [General protocol based on literature] |

Experimental Protocols

The following are detailed, representative protocols for pyridine-directed C-H activation reactions. These can be adapted for the investigation of this compound as a novel directing group.

Protocol 1: Palladium-Catalyzed C-H Arylation of a 2-Arylpyridine

This protocol describes a typical procedure for the direct arylation of a C-H bond ortho to the pyridine directing group.

Materials:

-

2-Arylpyridine substrate (e.g., 2-phenylpyridine) (1.0 mmol)

-

Aryl halide (e.g., 4-iodotoluene) (1.2 mmol)

-

Palladium(II) acetate (Pd(OAc)₂) (0.05 mmol, 5 mol%)

-

Triphenylphosphine (PPh₃) (0.10 mmol, 10 mol%)

-

Cesium carbonate (Cs₂CO₃) (2.0 mmol, 2.0 equiv)

-

Anhydrous dioxane (5 mL)

-

Schlenk flask or sealed reaction tube

-

Magnetic stirrer and heating block/oil bath

Procedure:

-

To a dry Schlenk flask under an inert atmosphere (e.g., argon or nitrogen), add the 2-arylpyridine substrate, aryl halide, Pd(OAc)₂, PPh₃, and Cs₂CO₃.

-

Add anhydrous dioxane via syringe.

-

Seal the flask and heat the reaction mixture at 120 °C with vigorous stirring for 12-24 hours.

-

Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

-

Upon completion, cool the reaction mixture to room temperature.

-

Dilute the mixture with ethyl acetate (20 mL) and filter through a pad of Celite to remove inorganic salts.

-